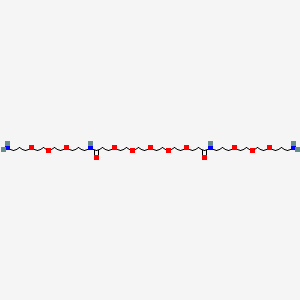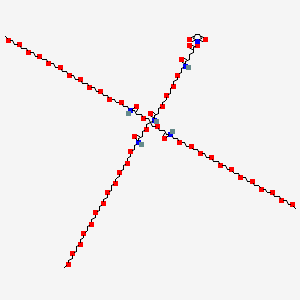
Azido-PEG20-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG20-alcohol: is a polyethylene glycol (PEG) derivative that contains an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via click chemistry to yield a stable triazole linkage . This compound is often used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are molecules designed to selectively degrade target proteins.
Mechanism of Action
Target of Action
Azido-PEG20-alcohol is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are molecules designed to degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Therefore, the primary targets of this compound are the proteins that are intended to be degraded by the PROTAC .
Mode of Action
This compound contains an azide group that can react with molecules containing alkyne groups via a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to yield a stable triazole linkage . This reaction is a type of click chemistry, which refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields of product . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By acting as a linker in PROTAC molecules, this compound enables the selective degradation of target proteins .
Pharmacokinetics
As a peg-based compound, it is known to have increased solubility in aqueous media due to the hydrophilic peg spacer .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins within cells . This is achieved through its role as a linker in PROTAC molecules, which exploit the ubiquitin-proteasome system to degrade specific proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the pH, temperature, and presence of other reactive species can potentially impact the reactivity and stability of this compound.
Biochemical Analysis
Biochemical Properties
Azido-PEG20-alcohol plays a crucial role in biochemical reactions, primarily serving as a linker in the synthesis of PROTACs. This compound facilitates the selective degradation of target proteins by connecting two ligands: one for an E3 ubiquitin ligase and the other for the target protein . The azide group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups, forming stable triazole linkages . Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Cellular Effects
This compound influences various cellular processes by facilitating the targeted degradation of specific proteins. This targeted degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, by degrading proteins involved in signaling pathways, this compound can modulate cellular responses to external stimuli . Its role in PROTACs allows for precise control over protein levels within cells, thereby influencing gene expression and metabolic activities .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through its azide and hydroxyl groups. The azide group enables the compound to participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . This interaction is crucial for the synthesis of PROTACs, where this compound links the E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This process effectively reduces the levels of the target protein within the cell, altering cellular functions and pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of the compound is generally high, but it can degrade under certain conditions, affecting its efficacy in long-term studies . In vitro and in vivo studies have shown that the compound maintains its activity over extended periods, although prolonged exposure may lead to gradual degradation and reduced effectiveness . Long-term effects on cellular function include sustained protein degradation and modulation of cellular pathways, which can be beneficial for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively facilitates protein degradation without significant adverse effects . At higher doses, toxic effects may be observed, including potential off-target protein degradation and cellular toxicity . Threshold effects are critical in determining the optimal dosage for therapeutic applications, ensuring maximum efficacy with minimal toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors necessary for its click chemistry reactions. The azide group reacts with alkyne-containing molecules, forming stable triazole linkages through CuAAC or SPAAC reactions . These reactions are facilitated by the presence of copper ions or strain-promoted conditions, respectively. The hydroxyl group of this compound can also undergo further derivatization, enabling its incorporation into more complex biochemical structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The azide group is typically introduced via nucleophilic substitution reactions, while the hydroxyl group can be introduced through esterification or other similar reactions .
Industrial Production Methods: In industrial settings, the production of Azido-PEG20-alcohol involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process often includes purification steps such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Azido-PEG20-alcohol undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups.
Common Reagents and Conditions:
CuAAC Reactions: Typically require a copper catalyst and an alkyne-containing molecule.
SPAAC Reactions: Do not require a catalyst and can proceed under mild conditions.
Major Products Formed:
Scientific Research Applications
Azido-PEG20-alcohol has a wide range of applications in scientific research, including:
Chemistry:
Biology:
- Employed in the development of bioconjugates and drug delivery systems due to its ability to form stable linkages with various biomolecules .
Medicine:
Industry:
Comparison with Similar Compounds
- Azido-PEG4-alcohol
- Azido-PEG8-alcohol
- Azido-PEG12-alcohol
Comparison: Azido-PEG20-alcohol is unique due to its longer PEG chain, which provides greater solubility and flexibility compared to shorter PEG derivatives. This makes it particularly useful in applications requiring enhanced solubility and stability .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H81N3O20/c41-43-42-1-3-45-5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-39-63-40-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-48-8-6-46-4-2-44/h44H,1-40H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLHZVCZJNPUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H81N3O20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
924.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
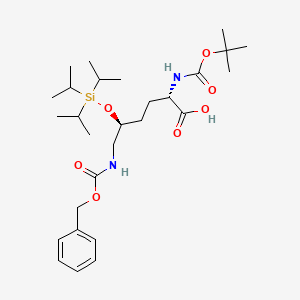
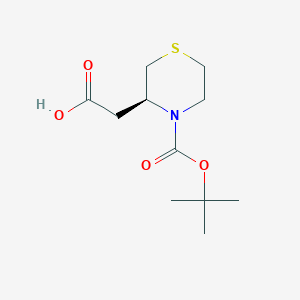
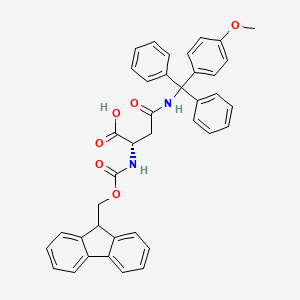
![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid](/img/structure/B6362952.png)
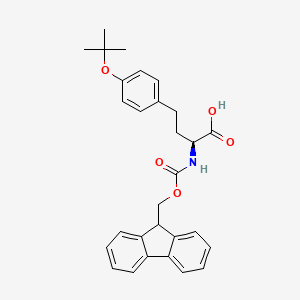
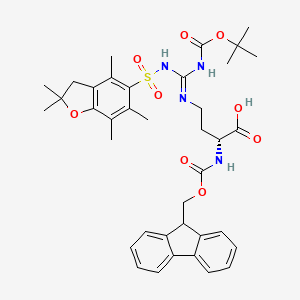
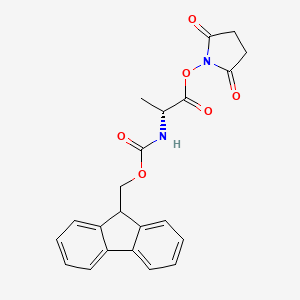
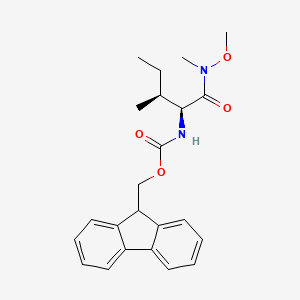
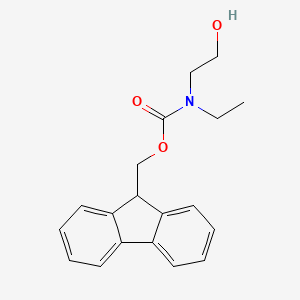
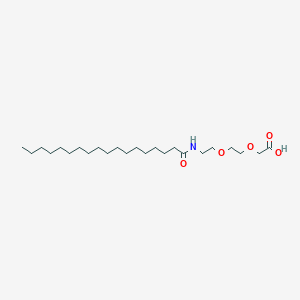
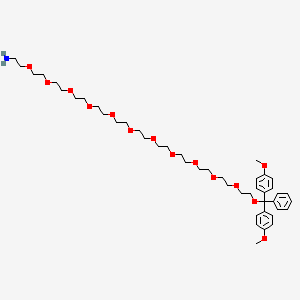
![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)
